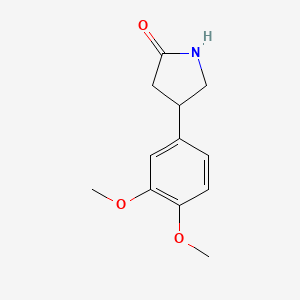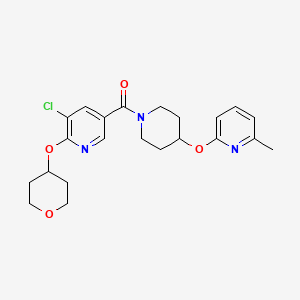
(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including pyridine, piperidine, and tetrahydropyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the Pyridine Derivative: Starting with a chlorinated pyridine derivative, the tetrahydropyran group can be introduced via nucleophilic substitution.
Piperidine Ring Formation: The piperidine ring can be synthesized separately and then coupled with the pyridine derivative through a condensation reaction.
Final Coupling: The final step involves coupling the two major fragments under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities.
Mécanisme D'action
The mechanism by which (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone exerts its effects would depend on its specific biological target. Generally, compounds with similar structures may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of multiple heterocyclic rings suggests potential interactions with nucleic acids or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone: This compound is unique due to its specific combination of functional groups and ring structures.
Other Pyridine Derivatives: Compounds like 2-chloropyridine or 3-hydroxypyridine share some structural similarities but lack the complex ring system.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid have similar ring structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Propriétés
IUPAC Name |
[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-15-3-2-4-20(25-15)29-17-5-9-26(10-6-17)22(27)16-13-19(23)21(24-14-16)30-18-7-11-28-12-8-18/h2-4,13-14,17-18H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYJOEVFPUXWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2668661.png)
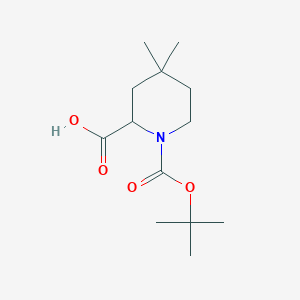
![{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2668664.png)
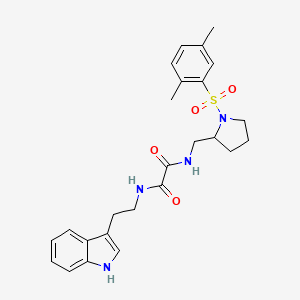
![2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2668666.png)
![1-(2-Methoxyethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2668669.png)
![3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide](/img/structure/B2668673.png)
![10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2668675.png)
amine hydrochloride](/img/structure/B2668676.png)
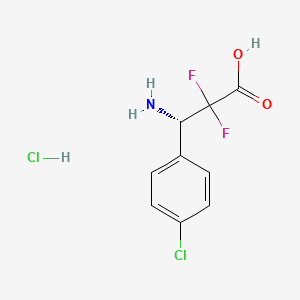
![N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2668678.png)
![1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2668679.png)
![6-cyclobutyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2668680.png)
